

# Valnivudine HCl: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fv-100**

Cat. No.: **B10832357**

[Get Quote](#)

This document provides a comprehensive technical overview of Valnivudine hydrochloride (HCl), a promising antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections. The information is intended for researchers, scientists, and professionals involved in drug development and virology.

## Chemical Identity and Properties

Valnivudine, also known as **FV-100**, is a nucleoside analogue prodrug. Its hydrochloride salt is the form used in clinical development.

Table 1: Chemical Properties of Valnivudine and Valnivudine HCl

| Property          | Valnivudine (Free Base)                                                                                                              | Valnivudine HCl                                                                                                                     |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate <sup>[1]</sup> | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate hydrochloride |
| Synonyms          | FV-100, FV100                                                                                                                        | FV-100 hydrochloride                                                                                                                |
| Molecular Formula | C <sub>27</sub> H <sub>35</sub> N <sub>3</sub> O <sub>6</sub> <sup>[2][3]</sup>                                                      | C <sub>27</sub> H <sub>36</sub> CIN <sub>3</sub> O <sub>6</sub> <sup>[4]</sup>                                                      |
| Molecular Weight  | 497.59 g/mol <sup>[1]</sup>                                                                                                          | 534.05 g/mol <sup>[5][6]</sup>                                                                                                      |
| CAS Number        | 956483-02-6 <sup>[1]</sup>                                                                                                           | 956483-03-7 <sup>[5][6]</sup>                                                                                                       |
| Appearance        | -                                                                                                                                    | White to off-white solid <sup>[4][5]</sup>                                                                                          |

## Mechanism of Action

Valnivudine is an orally bioavailable prodrug of its active form, CF-1743.<sup>[5][7]</sup> The antiviral activity of Valnivudine is dependent on its conversion to CF-1743 and subsequent phosphorylation within VZV-infected cells.

The proposed mechanism of action is as follows:

- **Uptake and Conversion:** After oral administration, Valnivudine is absorbed and metabolized to CF-1743.
- **Selective Phosphorylation:** In VZV-infected cells, the viral thymidine kinase (TK) specifically recognizes and phosphorylates CF-1743.<sup>[5]</sup> This is a critical step that ensures the drug is activated primarily in infected cells, minimizing toxicity to uninfected host cells. The VZV TK catalyzes the formation of CF-1743 monophosphate.<sup>[5]</sup>
- **Further Phosphorylation:** Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, CF-1743 triphosphate.<sup>[5]</sup>
- **Inhibition of Viral DNA Polymerase:** CF-1743 triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to

chain termination and halting viral replication.[\[5\]](#)



[Click to download full resolution via product page](#)

**Fig. 1:** Activation pathway of Valnivudine in a VZV-infected cell.

## Antiviral Activity

The active metabolite of Valnivudine, CF-1743, has demonstrated potent and selective activity against various strains of Varicella-Zoster Virus.

Table 2: In Vitro Antiviral Activity of CF-1743 against VZV Strains

| VZV Strain | EC50 (nM) | Reference           |
|------------|-----------|---------------------|
| OKA        | 0.3       | <a href="#">[2]</a> |
| YS         | 0.1       | <a href="#">[2]</a> |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

## Pharmacokinetics

Clinical trials have been conducted to evaluate the pharmacokinetic profile of Valnivudine. A Phase 1 study (NCT02322957) investigated the pharmacokinetics of **FV-100** with and without ritonavir in healthy volunteers.[\[1\]](#)[\[4\]](#) A Phase 2 study (NCT00900783) compared **FV-100** with

valacyclovir in patients with herpes zoster.<sup>[1]</sup> As a prodrug, Valnivudine exhibits enhanced oral bioavailability compared to its active metabolite, CF-1743.

Specific quantitative data from these trials are not publicly available in a structured format at this time.

## Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Valnivudine HCl is not publicly available in peer-reviewed literature. However, the synthesis of similar nucleoside analogues generally involves the following key steps:

- Synthesis of the heterocyclic base: Preparation of the furo[2,3-d]pyrimidine core.
- Glycosylation: Coupling of the heterocyclic base with a protected sugar moiety (a derivative of tetrahydrofuran).
- Esterification: Attachment of the L-valine ester to the sugar moiety. This step is crucial for improving the oral bioavailability of the nucleoside analogue.
- Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt to enhance stability and solubility.



[Click to download full resolution via product page](#)

**Fig. 2:** Generalized workflow for the synthesis of Valnivudine HCl.

## Clinical Development

Valnivudine HCl has undergone clinical evaluation for the treatment of herpes zoster (shingles). A Phase 3 clinical trial (NCT02412917) was initiated to compare the efficacy of **FV-100** with valacyclovir for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain.<sup>[1]</sup>

## Conclusion

Valnivudine HCl is a potent and selective antiviral agent with a well-defined mechanism of action against the Varicella-Zoster Virus. Its development as a prodrug enhances its oral bioavailability, making it a promising candidate for the treatment of shingles and its complications. Further research and public dissemination of clinical trial data will be crucial in fully establishing its therapeutic potential.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Valnivudine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varicella-zoster virus thymidine kinase. Characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Valnivudine HCl: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10832357#what-is-the-chemical-structure-of-valnivudine-hcl>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)